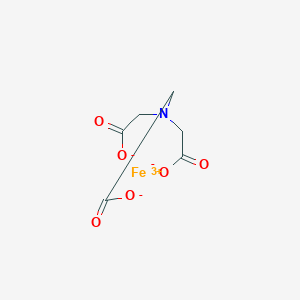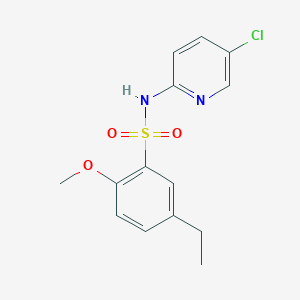
Ferric nitrilotriacetate
Descripción general
Descripción
Ferric nitrilotriacetate (Fe-NTA) is a complex of iron and nitrilotriacetic acid (NTA) that has been widely used in biochemical and physiological research. It is a chelating agent that binds to metal ions, making it useful in various applications such as protein purification, enzyme assays, and metal ion detection. In
Mecanismo De Acción
Ferric nitrilotriacetate binds to metal ions through its NTA ligand, forming a stable complex. The complex can be used to remove metal ions from solutions or to detect metal ions in biological samples. Ferric nitrilotriacetate has a high affinity for iron, copper, and nickel ions, making it useful in the study of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
Ferric nitrilotriacetate has been shown to have both biochemical and physiological effects. It has been used to induce oxidative stress in cells and to study the effects of metal ion toxicity. Ferric nitrilotriacetate has also been shown to induce DNA damage and apoptosis in cells. In addition, Ferric nitrilotriacetate has been used to study the role of metal ions in various physiological processes, such as oxygen transport and electron transfer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ferric nitrilotriacetate has several advantages for lab experiments. It is a stable and water-soluble complex that can be easily prepared and purified. Ferric nitrilotriacetate has a high affinity for metal ions, making it useful in the study of metalloproteins and metalloenzymes. However, Ferric nitrilotriacetate has some limitations. It can be toxic to cells at high concentrations and can induce oxidative stress and DNA damage. In addition, Ferric nitrilotriacetate can interfere with some assays, such as assays that use metal ions as cofactors.
Direcciones Futuras
For the use of Ferric nitrilotriacetate in scientific research include the study of the role of metal ions in disease, the development of new Ferric nitrilotriacetate-based assays, and the use of Ferric nitrilotriacetate in nanotechnology and drug delivery systems.
Aplicaciones Científicas De Investigación
Ferric nitrilotriacetate has been widely used in scientific research as a chelating agent for metal ions. It has been used in protein purification, enzyme assays, and metal ion detection. Ferric nitrilotriacetate has also been used in the study of the role of metal ions in biological systems, such as the role of iron in oxygen transport and the role of copper in electron transfer.
Propiedades
Número CAS |
16448-54-7 |
|---|---|
Fórmula molecular |
C6H6FeNO6 |
Peso molecular |
243.96 g/mol |
Nombre IUPAC |
2-[bis(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
Clave InChI |
FXDLIMJMHVKXAR-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
SMILES canónico |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
Otros números CAS |
16448-54-7 |
Sinónimos |
FE(III)-NTA Fe-NTA FeNAc3 ferric nitrilotriacetate iron nitrilotriacetate iron nitrilotriacetic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)







